4-(4-Acetylpiperazin-1-yl)-2-fluorobenzaldehyde
Overview
Description
The compound “4-(4-Acetylpiperazin-1-yl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 248.28 and its IUPAC name is 4-(4-acetyl-1-piperazinyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “4-(4-Acetylpiperazin-1-yl)benzoic acid” includes a piperazine ring with an acetyl group attached . The compound “(4-Acetyl-piperazin-1-yl)-acetic acid” has a similar structure, with a molecular formula of C8H14N2O3 .
Chemical Reactions Analysis
There are studies on the chemical reactions of related compounds. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their acetylcholinesterase inhibitory activities .
Physical and Chemical Properties Analysis
The compound “4-(4-Acetylpiperazin-1-yl)benzoic acid” has a molecular weight of 248.28 . The compound “(4-Acetyl-piperazin-1-yl)-acetic acid” has a molecular weight of 186.21 .
Scientific Research Applications
Synthesis and Antioxidant Activity
- The chemical 4-Fluorobenzaldehyde has been utilized in the preparation of thiazolidin-4-one derivatives, exhibiting promising antioxidant activities. These compounds have potential applications in the field of biological and medicinal chemistry (El Nezhawy et al., 2009).
Anti-Cancer Properties
- N-Heterocyclic chalcone derivatives, synthesized using 4-fluorobenzaldehyde, have shown in vitro anti-cancer activity, particularly against breast cancer cells. This implies its potential in cancer therapy research (Fegade & Jadhav, 2022).
Radiopharmaceutical Applications
- A potent nonpeptide CCR1 antagonist, synthesized using 4-fluorobenzaldehyde, has been developed for radiopharmaceutical applications, particularly in imaging and therapy (Mäding et al., 2006).
Crystal Structure Analysis
- The compound has been used in the synthesis and crystal structure analysis of benzylidene acetohydrazides, which helps in understanding molecular interactions and stability (Wei-hua et al., 2006).
Synthesis of Benzothiazole Derivatives
- Benzothiazole derivatives, synthesized using 4-fluorobenzaldehyde, have shown potential as anticancer agents, indicating its utility in drug development (Osmaniye et al., 2018).
Synthesis of Fluorobenzaldehydes
- The chemical has been synthesized and studied in various methods, showcasing its importance in the preparation of intermediates for medicine, pesticide, and other fine chemicals (Qin Hai-fang, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Related compounds have been shown to inhibit ache . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
This can enhance the transmission of signals in neurons that use acetylcholine as a neurotransmitter .
Result of Action
Ache inhibitors, in general, can enhance cholinergic neurotransmission, which may improve cognitive function .
Future Directions
Biochemical Analysis
Biochemical Properties
4-(4-Acetylpiperazin-1-yl)-2-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. The compound acts as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission processes . Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been observed to modulate cell signaling pathways, particularly those related to neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function . In cancer cells, this compound has demonstrated potential anti-proliferative effects, suggesting its utility in cancer research and therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition is achieved through competitive binding, where the compound competes with acetylcholine for the active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in animal studies, likely due to its inhibitory effects on acetylcholinesterase . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and adverse impacts on liver function . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and the nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. In the nucleus, this compound can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular function .
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-10(18)15-4-6-16(7-5-15)12-3-2-11(9-17)13(14)8-12/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSVORZSODGVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.